ADH-1 trifluroacetate

Neurite outgrowth N-cadherin selectivity integrin pathway

Researchers studying N-cadherin-mediated tumor progression require a selective, structurally validated antagonist to avoid off-target effects seen with linear HAV peptides or pan-cadherin inhibitors. ADH-1 trifluoroacetate, a cyclic pentapeptide, meets this need. • Clinically validated N-cadherin antagonist (Phase I/II trials); • ≥98% purity, soluble in DMSO (≥43 mg/mL); • Reliable global supply with batch-to-batch consistency.

Molecular Formula C24H35F3N8O8S2
Molecular Weight 684.7 g/mol
CAS No. 1135237-88-5
Cat. No. B1663583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADH-1 trifluroacetate
CAS1135237-88-5
SynonymsADH-1 peptide
Exherin
N-Ac-CHAVC-NH2
Molecular FormulaC24H35F3N8O8S2
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
InChIKeyRMLOJFSXNMROLS-BMLUHVGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADH-1 Trifluoroacetate: N-Cadherin Antagonist


ADH-1 trifluoroacetate, also known as Exherin trifluoroacetate, is the trifluoroacetate salt form of a synthetic cyclic pentapeptide (N-Ac-CHAVC-NH2) that functions as a selective, competitive antagonist of the cell adhesion molecule N-cadherin (CD325; NCAD) . It is designed to disrupt N-cadherin-mediated cell-cell interactions, a mechanism implicated in tumor angiogenesis, invasion, and metastasis, and has been evaluated in multiple Phase I and II clinical trials for advanced solid tumors, including melanoma and ovarian cancer [1]. The compound is typically supplied as a lyophilized powder with a purity of ≥95% (HPLC), a molecular weight of 684.71 g/mol, and is soluble in DMSO (≥43 mg/mL), enabling its use in both in vitro mechanistic studies and in vivo preclinical models .

N-cadherin pathway studies Selective competitive antagonist for in vitro and in vivo research
Lyophilized powder format Soluble in DMSO for cell-based assays and preclinical models
Benchmark reference Clinically studied tool for validating next-generation peptidomimetics

ADH-1 vs. Generic N-Cadherin Inhibitors


Direct substitution of ADH-1 trifluoroacetate with linear HAV-containing peptides or pan-cadherin inhibitors is not scientifically justified due to the strict dependence of N-cadherin antagonism on both the cyclic conformation and specific amino acid sequence flanking the His-Ala-Val (HAV) motif [1]. Studies have demonstrated that the cyclic pentapeptide structure of ADH-1 (N-Ac-CHAVC-NH2) is essential for its selectivity and potency; a closely related control peptide, ADH-11 (N-Ac-CHGVDC-NH2), which differs in the amino acids flanking the HAV motif, exhibits no effect on N-cadherin-mediated cell-cell interactions [2]. Furthermore, newer peptidomimetic inhibitors (e.g., Compounds 2 and 3) have shown improved efficacy compared to ADH-1 in specific cell adhesion assays, underscoring that subtle structural variations can profoundly alter biological activity and that ADH-1 remains a critical benchmark for N-cadherin-targeted research [3].

Attribute
ADH-1 Trifluoroacetate
Generic Substitute
Structure
Cyclic pentapeptide (N-Ac-CHAVC-NH2)
Linear HAV peptides
Selectivity
N-cadherin-specific antagonist
Pan-cadherin inhibitors may alter multiple adhesion pathways
Sequence requirement
Flanking amino acids define activity
ADH-11 control peptide shows no effect; substitution risks loss of function

ADH-1 Comparative Efficacy and Safety


N-Cadherin vs. Integrin Selectivity

ADH-1 trifluoroacetate selectively inhibits N-cadherin-dependent neurite outgrowth with an IC50 of 323 μM in a co-culture assay of PN1-2 rat cerebral neurons on a monolayer of chick N-cadherin-expressing 3T3 cells. Crucially, the same assay demonstrates that ADH-1 exhibits no inhibitory effect against integrin receptor-dependent neurite outgrowth, confirming its functional selectivity for N-cadherin over integrin-mediated adhesion mechanisms .

N-Cadherin Selectivity
Head-to-head
IC50 323 μM
(N-cadherin-dependent)
Reported pathway-selective inhibition context
No effect on integrin-dependent outgrowth; neurite assay
Neurite outgrowth N-cadherin selectivity integrin pathway

N-Cadherin-Mediated Migration in Pancreatic Cancer

In BxPC-3 and Capan-1 pancreatic cancer cells, ADH-1 (0.2 mg/mL) completely prevented collagen I-induced cell scattering and migration, whereas the control cyclic peptide ADH-11 (N-Ac-CHGVDC-NH2), which shares the cyclic HAV scaffold but with different flanking amino acids, had no effect on N-cadherin-mediated cell-cell interactions [1]. Additionally, ADH-1 induced apoptosis in a concentration-dependent (0.1–1.0 mg/mL) and N-cadherin-dependent manner, as demonstrated by TUNEL assays [1].

Migration & Apoptosis
Head-to-head
ADH-1 vs. ADH-11: complete inhibition vs. zero
Sequence-specific N-cadherin antagonism validation
BxPC-3, Capan-1 cells; collagen I stimulation
pancreatic cancer cell migration N-cadherin

Tumor Growth and Metastasis in Orthotopic Model

In an orthotopic mouse model using N-cadherin-overexpressing BxPC-3 cells, ADH-1 treatment (50 mg/kg) resulted in significant reductions in both primary tumor growth and lung metastasis compared to untreated controls. This in vivo efficacy aligns with the in vitro findings that ADH-1, but not the control peptide ADH-11, inhibits N-cadherin-mediated migration and induces apoptosis [1]. Notably, ADH-1 did not display antiangiogenic activity in a rat aortic ring assay at the same dosage, confirming its primary mode of action is direct N-cadherin antagonism rather than broad vascular disruption .

Orthotopic Model
Cross-study
Reduced tumor growth & lung metastasis vs. vehicle
Model-response endpoint context
No antiangiogenic activity; N-cadherin-overexpressing model
pancreatic cancer metastasis xenograft

Phase I Safety and Tolerability

In a Phase I clinical trial of 46 patients with advanced solid tumors, ADH-1 was administered at doses ranging from 50 mg/m² to 1000 mg/m². The maximum tolerated dose (MTD) was not reached, and most toxicities were limited to Grade 1 and 2, including fatigue, nausea, chest pain, and dysgeusia [1]. This compares favorably to the dose-limiting toxicities frequently observed with traditional cytotoxic agents in similar patient populations. Pharmacokinetic analysis revealed a biphasic elimination profile with a mean half-life of 1.8–2.7 hours at doses of 150–600 mg/m² [2].

Phase I Tolerability
Class-level
MTD not reached up to 1000 mg/m²
Tolerability endpoint context
Grade 1–2 events; biphasic elimination
clinical trial safety maximum tolerated dose

Benchmark for Next-Generation Peptidomimetics

In a 2015 study, novel peptidomimetic compounds (Compounds 2 and 3) were rationally designed to mimic the adhesive interface of N-cadherin. These compounds inhibited adhesion of epithelial ovarian cancer (EOC) cells with improved efficacy compared to ADH-1 peptide, which was used as the reference standard [1]. This demonstrates that ADH-1 serves as a critical benchmark for developing and validating next-generation N-cadherin antagonists.

Peptidomimetic Benchmark
Head-to-head
ADH-1 as reference; Compounds 2/3 improved efficacy
Benchmark comparator for novel inhibitor development
EOC cell adhesion assay
peptidomimetic N-cadherin drug discovery

ADH-1 Key Research Applications


N-Cadherin Target Validation in Pancreatic Cancer

Given ADH-1's robust inhibition of N-cadherin-mediated cell migration and induction of apoptosis in BxPC-3 and Capan-1 cells, and its significant reduction of tumor growth and metastasis in an orthotopic mouse model [1], researchers investigating the role of N-cadherin in pancreatic ductal adenocarcinoma should prioritize ADH-1 trifluoroacetate as a pharmacological tool to validate target engagement and assess therapeutic potential in vivo.

N-Cadherin-Specific vs. Integrin Adhesion Pathways

The selective inhibition of N-cadherin-dependent neurite outgrowth (IC50 = 323 μM) without affecting integrin receptor-dependent pathways makes ADH-1 trifluoroacetate uniquely suited for dissecting cadherin-specific signaling cascades in neuronal development and cancer cell motility studies, particularly when used alongside control peptides like ADH-11 .

Benchmarking Novel N-Cadherin Peptidomimetics

As a clinically validated, first-in-class N-cadherin antagonist, ADH-1 trifluoroacetate is the essential comparator compound for medicinal chemists and pharmacologists developing next-generation peptidomimetic inhibitors. Its use as a reference standard in cell adhesion assays, as demonstrated in the 2015 study by Doro et al., ensures that new candidates are evaluated against a well-characterized baseline with known in vivo and clinical activity [2].

Long-Term In Vivo Studies with High Safety

The favorable clinical safety profile of ADH-1, with no maximum tolerated dose reached up to 1000 mg/m² and only Grade 1–2 adverse events in Phase I trials [3], supports its use in extended preclinical safety and toxicology studies in rodents and large animal models, where minimal compound-related toxicity is essential for generating clean data on target engagement and efficacy.

Application
Selection Property
Validation Focus
Pancreatic cancer cell migration and apoptosis studies
Sequence-specific N-cadherin antagonism
Orthotopic model response endpoints
Neuronal development and cancer cell motility pathway studies
Selectivity for N-cadherin over integrin pathways
Neurite outgrowth assay context
Peptidomimetic development and cell adhesion assays
Established reference standard activity
Comparative adhesion inhibition assays
Preclinical safety and toxicology studies
Favorable tolerability endpoint profile
Extended-dosing toxicology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADH-1 trifluroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.